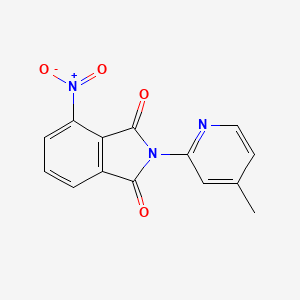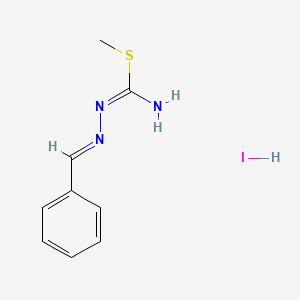
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid, also known as EFICA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EFICA belongs to the class of indole derivatives and has shown promising results in various scientific research applications.
作用机制
The mechanism of action of (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been shown to inhibit the phosphorylation of STAT3 and reduce the nuclear translocation of NF-κB, leading to the inhibition of pro-inflammatory gene expression. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has also been shown to activate AMPK and increase the expression of GLUT4, leading to improved glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the improvement of glucose tolerance and insulin sensitivity. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has also been shown to reduce oxidative stress and improve mitochondrial function in diabetic mice.
实验室实验的优点和局限性
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has several advantages for lab experiments, including its stability and ease of synthesis. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid is also relatively non-toxic and has low side effects. However, (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has several limitations, including its low solubility in water and its limited availability.
未来方向
There are several future directions for the study of (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid, including its potential use as a therapeutic agent for inflammatory diseases, cancer, and diabetes. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid could also be studied for its potential use as a drug delivery system for other therapeutic agents. In addition, further research could be conducted to better understand the mechanism of action of (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid and to improve its pharmacokinetic properties.
Conclusion
In conclusion, (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid, or (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid, is a synthetic compound that has shown promising results in various scientific research applications. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, and its mechanism of action involves the inhibition of various signaling pathways. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has several advantages for lab experiments, but also has limitations. Further research is needed to fully understand the potential therapeutic applications of (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid and to improve its pharmacokinetic properties.
合成方法
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid can be synthesized using various methods, including the Fischer indole synthesis, Pictet-Spengler reaction, and Vilsmeier-Haack reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with an amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst and an oxidizing agent. The Vilsmeier-Haack reaction involves the reaction of an amine with a formyl chloride in the presence of a Lewis acid catalyst. The most commonly used method for synthesizing (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid is the Fischer indole synthesis.
科学研究应用
(7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-diabetic properties. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes. (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, (7-ethyl-3-formyl-1H-indol-1-yl)acetic acid has been shown to improve glucose tolerance and reduce insulin resistance in diabetic mice.
属性
IUPAC Name |
2-(7-ethyl-3-formylindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-9-4-3-5-11-10(8-15)6-14(13(9)11)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEFNNLRZWHIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

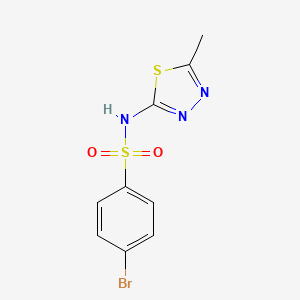
![[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5830129.png)

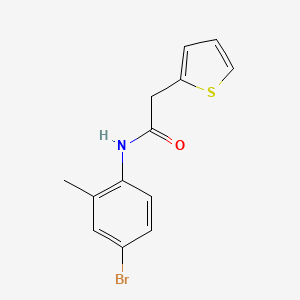
![5-[(2,6-difluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5830167.png)
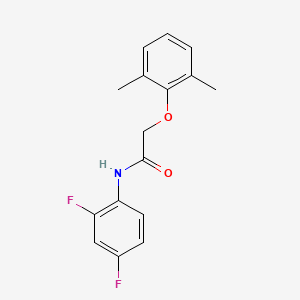
![N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5830178.png)

![2-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B5830187.png)
![N'-[4-(dimethylamino)benzylidene]-2-methoxy-2-phenylcyclopropanecarbohydrazide](/img/structure/B5830188.png)
